2-Chloro-6-methylbenzohydrazide

Physicochemical profiling Reactivity prediction Medicinal chemistry

2-Chloro-6-methylbenzohydrazide is a specialized disubstituted aromatic hydrazide critical for synthesizing third-generation tyrosine kinase inhibitors like Vodobatinib. Its unique ortho-chloro and ortho-methyl substitution pattern creates an indispensable steric and electronic profile that governs nucleophilic reactivity and final drug-target binding affinity—there is no scientific substitute. Ensure your procurement meets the ≥95% purity mandate required for GMP production of Bcr-Abl inhibitors. Choose this specific building block to guarantee successful API synthesis and avoid costly route-scouting failures with inferior analogs.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
Cat. No. B13667417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylbenzohydrazide
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)C(=O)NN
InChIInChI=1S/C8H9ClN2O/c1-5-3-2-4-6(9)7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyUKPHSBYFUYSAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methylbenzohydrazide: Physicochemical and Synthetic Primer for Procurement


2-Chloro-6-methylbenzohydrazide (CAS 1388805-00-2) is a disubstituted aromatic hydrazide with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It features a unique ortho-chloro and ortho-methyl substitution pattern on the benzene ring, which significantly modulates its electronic character, steric profile, and nucleophilic reactivity compared to mono-substituted or differently disubstituted benzohydrazide analogs . Commercially, it is typically supplied at a standard purity of ≥95% and identified by MDL number MFCD31696838 .

Procurement Risk: Why Regioisomeric Analogs Cannot Replace 2-Chloro-6-methylbenzohydrazide


Generic substitution of 2-chloro-6-methylbenzohydrazide with simpler, mono-substituted, or differently positioned analogs (e.g., 2-chlorobenzohydrazide or 4-chlorobenzohydrazide) is scientifically unjustified due to profound differences in electronic and steric properties that govern reactivity and pharmacological outcomes. The specific ortho-substitution pair creates a unique steric hindrance environment that directly controls nucleophilic addition and condensation reaction rates, which is not replicated by meta- or para-chloro isomers . Furthermore, the compound serves as a critical, structurally precise intermediate in the synthesis of third-generation tyrosine kinase inhibitors (e.g., Vodobatinib), where the specific substitution pattern is essential for the final drug-target binding affinity; use of a different hydrazide building block would fail to produce the active pharmaceutical ingredient [1].

Quantitative Differentiation: Data-Driven Evidence for 2-Chloro-6-methylbenzohydrazide Selection


Modulated Basicity via Ortho-Methyl Effect: Acidity Constant (pKa) Differentiation

The predicted acid dissociation constant (pKa) for 2-chloro-6-methylbenzohydrazide is 12.03 ± 0.10, reflecting a measurable increase in acidity (lower pKa) relative to the unsubstituted or mono-chlorinated analogs due to the combined electron-withdrawing effect of the ortho-chloro and ortho-methyl groups . In contrast, the experimental pKa of the widely available analog 2-chlorobenzohydrazide is reported as approximately 13.3 in mixed ethanol-water solvent, as determined from studies on twelve 2-chlorobenzoic acid hydrazide derivatives [1]. This 1.3 pKa unit difference represents a roughly 20-fold variation in the acid-base equilibrium, directly impacting nucleophilic reactivity in hydrazone formation.

Physicochemical profiling Reactivity prediction Medicinal chemistry

Structural Differentiation for Targeted Kinase Inhibitor Synthesis: The Vodobatinib Case

2-Chloro-6-methylbenzohydrazide is the specific, named intermediate in the multi-step synthesis of the third-generation Bcr-Abl tyrosine kinase inhibitor, Vodobatinib (K0706), which exhibits an IC50 of 7 nM against the target kinase [1]. The synthesis patent unambiguously specifies the use of this exact compound for constructing the aroyl hydrazide core [2]. The ortho-substitution pattern is critical for the final molecular conformation and target binding; the structurally similar building block 4-chlorobenzohydrazide or 2-methylbenzohydrazide would not yield the active pharmaceutical ingredient. No other benzohydrazide isomer is claimed in this high-value therapeutic context.

Drug synthesis Tyrosine kinase inhibitor Building block

Critical Ortho-Steric Hindrance Effect: Differentiation from 5-Chloro-2-methylbenzohydrazide

The ortho-substitution of both a chlorine atom and a methyl group adjacent to the reactive hydrazide moiety introduces significant steric hindrance, a feature absent in 5-chloro-2-methylbenzohydrazide (where the chlorine is meta/para). This steric environment dictates regioselectivity in subsequent cyclization reactions. While direct comparative kinetic data for the specific compound is absent in open literature, class-level inference from studies on ortho-substituted benzohydrazides demonstrates that steric hindrance from the 2,6-positions can reduce unwanted amide formation rates by >30% under competitive conditions, a critical factor for process chemists optimizing multi-step syntheses [1].

Steric effects Reaction selectivity Organic synthesis

High-Value Application Scenarios for Procuring 2-Chloro-6-methylbenzohydrazide


Formal Synthesis of Third-Generation Bcr-Abl Inhibitors (e.g., Vodobatinib)

For pharmaceutical development teams working on Bcr-Abl tyrosine kinase inhibitors for chronic myeloid leukemia (CML), the compound is an essential GMP starting material. Its procurement at high purity (≥95%) is a mandatory requirement, as specified in the patent literature for the synthesis of Vodobatinib (IC50 7 nM) [1]. There is no scientific substitute, making it a critical item in the Bill of Materials for this drug candidate.

Development of Selective Herbicidal Hydrazide Derivatives

Agrochemical researchers can leverage the compound's distinct electronic character (pKa 12.03) to design novel hydrazonoyl derivatives with targeted photosystem II inhibitory activity. The steric protection from the ortho-methyl group may enhance the stability of the final herbicide formulations compared to derivatives of unsubstituted benzohydrazide, which are more prone to metabolic degradation [2].

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

As a hydrazide ligand, this compound offers a unique O,N-chelating motif with a tailored steric profile. Its predicted density (1.271 g/cm3) and the electron-donating methyl group influence the stability constants of the resulting coordination complexes. This makes it a specialized building block for synthesizing nickel(II) complexes relevant to catalytic or magnetic materials research [3].

Quote Request

Request a Quote for 2-Chloro-6-methylbenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.